4-phenoxy-2,6-diphenylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

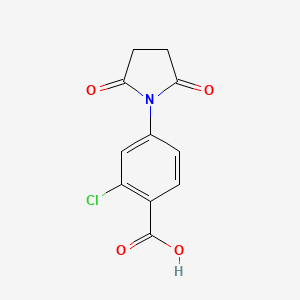

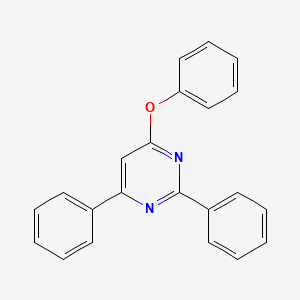

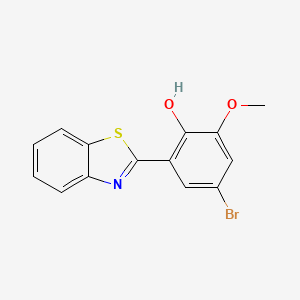

4-phenoxy-2,6-diphenylpyrimidine is a chemical compound with the molecular formula C22H16N2O . It is a pyrimidine derivative, which is a class of heterocycles that are widely used in the design of new biologically active compounds and medicines . Pyrimidines with aromatic substituents and extended unsaturated side chains have been shown to be promising for the preparation of organic luminophores, electroluminescent materials, fluorescent chemosensors, and biomarkers .

Synthesis Analysis

The synthesis of 4-(4-Aminophenyl)-2,6-diphenylpyrimidine, a related compound, was achieved by the reaction of (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one with benzamidine . This compound was involved in a number of transformations at the amino group, which afforded various derivatives . Another synthesis method involves the use of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis

The molecular structure of 4-phenoxy-2,6-diphenylpyrimidine consists of a pyrimidine ring with phenyl groups at the 2 and 6 positions and a phenoxy group at the 4 position . The structure is aromatic, contributing to its stability .Chemical Reactions Analysis

4-(4-Aminophenyl)-2,6-diphenylpyrimidine, a derivative of 4-phenoxy-2,6-diphenylpyrimidine, was involved in a number of transformations at the amino group . These transformations included acetylation at the amino group on heating in boiling acetic anhydride to give N-acetyl derivative .Applications De Recherche Scientifique

Therapeutic Candidates

Phenoxy derivatives, including 4-Phenoxy-2,6-diphenyl-pyrimidine, have been investigated for their potential as therapeutic candidates . Medicinal chemistry combines chemistry and pharmacology to design and develop new pharmaceutical compounds . Phenoxy derivatives have been synthesized and evaluated for their in-vitro anti-oxidant effects .

Dual VEGFR-2/c-Met Inhibitors

A class of 4-phenoxy-pyridine/pyrimidine derivatives, including 4-Phenoxy-2,6-diphenyl-pyrimidine, were designed, synthesized, and evaluated as potent dual VEGFR-2/c-Met inhibitors . These compounds showed excellent inhibitory activity against the A549, MCF-7, HepG2, and Ovcar-3 cell lines . They also exhibited low toxicity to human normal cells .

Herbicidal Compounds

4-Phenoxy-2,6-diphenyl-pyrimidine has been introduced into aryloxy-phenoxy acetates to synthesize novel herbicidal compounds . This approach seeks to create efficient herbicidal compounds by the sub-structure link route .

Anticancer Properties

Several 4,6-diarylpyrimidin-2-amine derivatives, including 4-Phenoxy-2,6-diphenyl-pyrimidine, show anticancer properties . These compounds have been designed and synthesized to develop potent anticancer chemotherapeutic agents .

Mécanisme D'action

Target of Action

The primary targets of 4-Phenoxy-2,6-diphenyl-pyrimidine are VEGFR-2 and c-Met . These are key proteins involved in cell signaling pathways that regulate cell growth and survival. VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF) and plays a crucial role in angiogenesis, the process of new blood vessel formation. c-Met is a receptor for hepatocyte growth factor (HGF) and is involved in cell proliferation, survival, and motility .

Mode of Action

4-Phenoxy-2,6-diphenyl-pyrimidine interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the signaling pathways regulated by these proteins, leading to changes in cellular processes such as cell proliferation and survival .

Biochemical Pathways

The inhibition of VEGFR-2 and c-Met by 4-Phenoxy-2,6-diphenyl-pyrimidine affects multiple biochemical pathways. It disrupts the VEGF and HGF signaling pathways, which can lead to the inhibition of angiogenesis and cell proliferation, respectively . The downstream effects of this disruption can include reduced tumor growth and metastasis in cancer cells .

Pharmacokinetics

The compound’s ability to inhibit vegfr-2 and c-met suggests that it has sufficient bioavailability to reach its targets within cells .

Result of Action

The result of 4-Phenoxy-2,6-diphenyl-pyrimidine’s action is the inhibition of cell proliferation and induction of apoptosis in cancer cells . This is achieved through the disruption of VEGF and HGF signaling pathways, leading to reduced angiogenesis and cell proliferation .

Orientations Futures

A class of 4-phenoxy-pyridine/pyrimidine derivatives were designed, synthesized, and evaluated as potent dual VEGFR-2/c-Met inhibitors . This suggests potential future directions for the development of 4-phenoxy-2,6-diphenylpyrimidine as a biologically active compound. Additionally, phenanthroimidazole–azine derivatives bearing various kinds of azine acceptors, including 2,6-diphenylpyrimidine, have been developed and show promise for applications in displays and lighting .

Propriétés

IUPAC Name |

4-phenoxy-2,6-diphenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O/c1-4-10-17(11-5-1)20-16-21(25-19-14-8-3-9-15-19)24-22(23-20)18-12-6-2-7-13-18/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSBHHYFFJHVFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxy-2,6-diphenyl-pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-1,2,5,6,7,8,9,10,11,12,13,14-dodecahydrocyclododeca[b]pyridine-3-carboxylic acid](/img/structure/B5717846.png)

![3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5717853.png)

![3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine](/img/structure/B5717887.png)

![4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717891.png)

![1-(methylsulfonyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5717896.png)

![N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B5717898.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5717904.png)

![N-(3-chloro-2-methylphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5717930.png)